molecular formula C17H18N2O5S2 B3016877 N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1098688-48-2

N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B3016877
CAS No.: 1098688-48-2
M. Wt: 394.46
InChI Key: TYSSHSCGVFIMOY-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a complex organic compound featuring a piperidine ring substituted with a benzo[d][1,3]dioxole and a thiophene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the benzo[d][1,3]dioxole and thiophene sulfonyl groups. Common reagents used in these reactions include piperidine, benzo[d][1,3]dioxole derivatives, and thiophene sulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for optimizing these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-yl)piperidine-2-carboxamide: Lacks the sulfonyl group, which may affect its reactivity and biological activity.

    N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxylic acid: Contains a carboxylic acid group instead of an amide, influencing its solubility and interaction with biological targets.

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is unique due to the presence of both the benzo[d][1,3]dioxole and thiophene sulfonyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s stability, reactivity, and potential bioactivity compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S2/c20-17(18-12-6-7-14-15(10-12)24-11-23-14)13-4-1-2-8-19(13)26(21,22)16-5-3-9-25-16/h3,5-7,9-10,13H,1-2,4,8,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSSHSCGVFIMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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